molecular formula C15H19Cl3N2O B7739889 N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide

N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide

Cat. No.: B7739889
M. Wt: 349.7 g/mol
InChI Key: CREQKPWWWWSJDI-MDZDMXLPSA-N
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Description

N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide is an organic compound characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(tert-butylamino)-2,2,2-trichloroethyl)cinnamamide is unique due to its combination of a tert-butylamino group, a trichloroethyl group, and a cinnamamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3N2O/c1-14(2,3)20-13(15(16,17)18)19-12(21)10-9-11-7-5-4-6-8-11/h4-10,13,20H,1-3H3,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQKPWWWWSJDI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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